2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID
Description
2-{[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid is a heterocyclic compound featuring a benzoic acid backbone linked via a carbamoyl group to a 1,3-thiazol ring. The thiazole moiety is further substituted with a 4-nitrobenzenesulfonyl group, imparting distinct electronic and steric properties.
Properties
IUPAC Name |
2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O7S2/c21-15(12-3-1-2-4-13(12)16(22)23)19-17-18-9-14(28-17)29(26,27)11-7-5-10(6-8-11)20(24)25/h1-9H,(H,22,23)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJJXHQRIQVJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367489 | |
| Record name | 2-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-78-3 | |
| Record name | 2-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the nitrobenzenesulfonyl group, and finally, the coupling with benzoic acid. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various sulfonamide or thiol derivatives.
Scientific Research Applications
Biological Applications
Antibacterial Activity
Research indicates that derivatives of 2-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions demonstrated low minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Acinetobacter xylosoxidans, indicating their potential use in treating bacterial infections .
Antifungal Properties
In addition to antibacterial effects, some derivatives have shown promising antifungal activity. Studies have evaluated these compounds against various pathogenic fungi, suggesting their potential as antifungal agents in clinical settings .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of thiazole-based compounds and evaluated their antimicrobial activities. The findings revealed that certain derivatives of this compound exhibited potent antibacterial effects, with MIC values significantly lower than those of standard antibiotics. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .
Case Study 2: Synthesis and Characterization
A comprehensive characterization study utilized techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the structures of synthesized compounds. The results indicated that modifications on the thiazole ring could enhance biological activity, paving the way for further research into structure-activity relationships (SAR) within this class of compounds .
Mechanism of Action
The mechanism of action of 2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The thiazole ring and benzoic acid moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfonyl}benzoic acid ()
- Molecular Formula: C₁₂H₉ClNO₄S₂
- Substituents : Chloro group on thiazole, methyl-sulfonyl linkage.
- Key Features : The chloro substituent introduces electronegativity, while the sulfonyl group enhances polarity. This compound lacks the nitrobenzene moiety, reducing its electron-withdrawing effects compared to the target compound .
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid ()
4-(4-Nitrobenzylideneamino)benzoic acid ()
- Substituents: Nitrobenzylideneamino group instead of thiazole-sulfonyl.
- Key Features : While sharing the nitrobenzene and benzoic acid components, the absence of the thiazole-carbamoyl linkage limits direct comparisons. This compound’s Schiff base structure may exhibit different tautomeric or coordination properties .
Comparative Physicochemical Properties
Substituent Effects on Reactivity and NMR Profiles
highlights that substituents on aromatic systems induce distinct chemical shifts in NMR spectra. For example, in analogs with nitro or methoxy groups, protons near substituents (e.g., regions A and B in Figure 6 of ) exhibit significant shifts due to altered electron density. The target compound’s nitrobenzenesulfonyl group would likely deshield nearby protons, creating downfield shifts compared to chloro or methoxy analogs .
Biological Activity
2-{[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction may lead to:
- Enzyme inhibition : Compounds with sulfonamide groups often exhibit inhibitory effects on enzymes involved in metabolic pathways.
- Modulation of signaling pathways : The compound may influence pathways such as NF-κB activation, which is critical in immune responses and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Its structure suggests potential efficacy against bacterial infections.
- Antifungal Properties : Similar compounds have shown effectiveness against various fungal strains.
- Anti-inflammatory Effects : By modulating cytokine release, it may reduce inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:
| Modification Site | Change Made | Effect on Activity |
|---|---|---|
| A | Substituted with halogens | Increased antibacterial potency |
| B | Altered thiazole ring structure | Enhanced anti-inflammatory effects |
| C | Modified carbamoyl group | Improved enzyme inhibition |
| D | Varied sulfonyl group | Altered binding affinity |
Case Studies
-
Study on NF-κB Activation :
A study demonstrated that compounds similar to this compound could enhance NF-κB activation in THP-1 cells. The results indicated that modifications at specific sites could significantly increase the immunostimulatory response when used as co-adjuvants in vaccination studies . -
Antibacterial Evaluation :
In a comparative study, the compound was evaluated against a panel of bacterial strains. Results showed promising antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent . -
In Vitro Cytotoxicity Assays :
The cytotoxic effects of the compound were assessed in various cancer cell lines. The findings indicated a dose-dependent response, with significant inhibition of cell proliferation observed at higher concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
